2-(1-Fluorocyclopropyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Fluorocyclopropyl)ethanol is an organic compound that features a fluorinated cyclopropyl group attached to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Fluorocyclopropyl)ethanol can be achieved through several synthetic routes. One notable method involves the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Stille cross-coupling reaction and the availability of fluorinated reagents suggest that this method could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Fluorocyclopropyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: Various alcohol derivatives.
Substitution: Products with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
2-(1-Fluorocyclopropyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(1-Fluorocyclopropyl)ethanol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. Additionally, the cyclopropyl group can modulate the compound’s conformation and stability, further affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Chlorocyclopropyl)ethanol
- 2-(1-Bromocyclopropyl)ethanol
- 2-(1-Iodocyclopropyl)ethanol
Uniqueness
2-(1-Fluorocyclopropyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it particularly valuable in pharmaceutical and agrochemical applications .
Eigenschaften
Molekularformel |
C5H9FO |
---|---|
Molekulargewicht |
104.12 g/mol |
IUPAC-Name |
2-(1-fluorocyclopropyl)ethanol |
InChI |
InChI=1S/C5H9FO/c6-5(1-2-5)3-4-7/h7H,1-4H2 |
InChI-Schlüssel |
RBJZSZDNPSVLCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.